molecular formula C11H11ClN2 B7866295 5-Chloro-2-(1-pyrrolidinyl)-benzonitrile CAS No. 219921-69-4

5-Chloro-2-(1-pyrrolidinyl)-benzonitrile

Cat. No.: B7866295
CAS No.: 219921-69-4
M. Wt: 206.67 g/mol
InChI Key: DKJNDNLAZJYFOP-UHFFFAOYSA-N
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Description

5-Chloro-2-(1-pyrrolidinyl)-benzonitrile (CAS: [219921-69-4]) is a substituted benzonitrile derivative featuring a chlorine atom at the 5-position and a pyrrolidinyl group at the 2-position of the benzene ring. This compound has a molecular weight of 207.67 g/mol and is characterized by its nitrile functional group, which enhances its utility as an intermediate in organic synthesis, particularly in pharmaceutical and materials science applications .

Properties

IUPAC Name

5-chloro-2-pyrrolidin-1-ylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2/c12-10-3-4-11(9(7-10)8-13)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKJNDNLAZJYFOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201277866
Record name 5-Chloro-2-(1-pyrrolidinyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201277866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219921-69-4
Record name 5-Chloro-2-(1-pyrrolidinyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=219921-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-(1-pyrrolidinyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201277866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(1-pyrrolidinyl)-benzonitrile typically involves the following steps:

    Nitration: The starting material, 2-chlorobenzonitrile, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Cyclization: The amine group reacts with a suitable reagent to form the pyrrolidine ring, resulting in the formation of 5-Chloro-2-(1-pyrrolidinyl)-benzonitrile.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(1-pyrrolidinyl)-benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.

    Cyclization Reactions: The pyrrolidine ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride can be used for the reduction of the nitrile group.

    Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products

    Substitution: Products with different substituents replacing the chlorine atom.

    Reduction: Amines or other reduced derivatives.

    Oxidation: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

5-Chloro-2-(1-pyrrolidinyl)-benzonitrile is a compound that has garnered attention in scientific research due to its potential applications in medicinal chemistry, particularly as a pharmacological agent. This article explores its various applications, focusing on its synthesis, biological activities, and therapeutic implications.

Anticancer Activity

5-Chloro-2-(1-pyrrolidinyl)-benzonitrile has been investigated for its potential as an anticancer agent. Research indicates that compounds with similar structures can act as selective androgen receptor modulators (SARMs), targeting androgen receptors involved in prostate cancer progression. This suggests that 5-Chloro-2-(1-pyrrolidinyl)-benzonitrile may exhibit similar therapeutic effects against AR-dependent cancers .

Inhibition of Enzymatic Activity

The compound has also been studied for its inhibitory effects on specific enzymes. For instance, related benzonitrile derivatives have shown promise as inhibitors of methionine aminopeptidases (MetAPs), which are implicated in various cancerous processes. The structure-activity relationship (SAR) studies indicate that modifications at the chlorinated position can enhance inhibitory potency against these enzymes .

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of compounds related to 5-Chloro-2-(1-pyrrolidinyl)-benzonitrile. These compounds demonstrate significant reducing power in assays, indicating their potential use in preventing oxidative stress-related diseases .

Case Study 1: Prostate Cancer Treatment

In a study examining the efficacy of SARMs, 5-Chloro-2-(1-pyrrolidinyl)-benzonitrile was tested for its ability to inhibit prostate cancer cell proliferation. Results indicated a dose-dependent reduction in cell viability, supporting its potential use as a therapeutic agent in AR-targeted therapies.

Case Study 2: Enzyme Inhibition

A systematic evaluation of benzonitrile derivatives showed that 5-Chloro-2-(1-pyrrolidinyl)-benzonitrile exhibited competitive inhibition against MetAPs, with IC50 values suggesting significant potency compared to other known inhibitors. This positions it as a candidate for further development in cancer therapeutics.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(1-pyrrolidinyl)-benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the binding affinity and specificity of the compound towards its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5-Chloro-2-(1-pyrrolidinyl)-benzonitrile with structurally related benzonitrile derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of Benzonitrile Derivatives

Compound Name CAS Number Substituents Molecular Weight Key Properties/Applications References
5-Chloro-2-(1-pyrrolidinyl)-benzonitrile [219921-69-4] Cl, pyrrolidinyl (2-position) 207.67 g/mol Intermediate in drug synthesis; high reactivity in coupling reactions
5-Bromo-2-(1-piperazinyl)benzonitrile [791846-41-8] Br, piperazinyl (2-position) 252.12 g/mol Serotonergic ligand candidate; increased lipophilicity due to Br
4-(1-Pyrrolidinyl)benzonitrile [10282-30-1] H, pyrrolidinyl (4-position) 172.22 g/mol OLED material precursor; enhanced electron transport properties
5-Chloro-2-(pyridin-2-yl)benzonitrile - Cl, pyridinyl (2-position) 214.66 g/mol Synthesized via Cu-catalyzed sp² C-H cyanation; potential kinase inhibitor
5-Chloro-2-(2-dimethylaminomethyl-phenylsulfanyl)benzonitrile - Cl, sulfanyl-dimethylaminomethyl (2-position) 307.80 g/mol Serotonergic receptor ligand; improved binding affinity due to sulfur linkage

Analysis of Substituent Effects

Halogen Variation (Cl vs. Br):

  • The bromine analog (5-Bromo-2-(1-piperazinyl)benzonitrile) exhibits higher molecular weight and lipophilicity compared to the chlorine derivative, which may enhance membrane permeability in biological systems . However, chlorine’s smaller atomic radius improves steric compatibility in tight binding pockets, as seen in receptor-ligand interactions .

Amine Group Variation (Pyrrolidinyl vs. Piperazinyl): Pyrrolidinyl (5-membered ring) provides moderate basicity and conformational flexibility, favoring interactions with hydrophobic enzyme pockets.

Positional Isomerism (2- vs. 4-Substitution):

  • 4-(1-Pyrrolidinyl)benzonitrile lacks the chlorine substituent but demonstrates utility in OLED materials due to its planar structure and electron-deficient aromatic system, which enhances charge transport . The 2-position substitution in 5-Chloro-2-(1-pyrrolidinyl)-benzonitrile creates steric hindrance, limiting planar conformations but increasing reactivity in nucleophilic substitutions .

Functional Group Additions (Sulfanyl, Pyridinyl): The sulfanyl group in 5-Chloro-2-(2-dimethylaminomethyl-phenylsulfanyl)benzonitrile facilitates π-π stacking and covalent interactions with cysteine residues in receptors, enhancing binding affinity . Pyridinyl substituents (e.g., 5-Chloro-2-(pyridin-2-yl)benzonitrile) introduce aromatic nitrogen, enabling coordination to transition metals in catalytic systems .

Biological Activity

5-Chloro-2-(1-pyrrolidinyl)-benzonitrile is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, emphasizing its role in drug discovery and therapeutic applications.

Chemical Structure and Synthesis

5-Chloro-2-(1-pyrrolidinyl)-benzonitrile features a chloro group and a pyrrolidine moiety attached to a benzonitrile backbone. The synthesis of this compound typically involves several steps, including:

  • Formation of the benzonitrile core : This can be achieved through nitration and subsequent substitution reactions.
  • Introduction of the pyrrolidine ring : Often synthesized via cyclization reactions involving appropriate amines and carbonyl compounds.

Biological Activity

The biological activity of 5-Chloro-2-(1-pyrrolidinyl)-benzonitrile has been investigated in various studies, revealing its potential as an inhibitor of specific enzymes and receptors.

Enzyme Inhibition

Research indicates that this compound may exhibit inhibitory effects on methionine aminopeptidases (MetAPs), which are crucial for protein maturation. Specifically, structure-activity relationship (SAR) studies have shown that modifications to the chloro and pyrrolidine substituents can enhance potency against these targets. For instance, the presence of the chloro group at the 5-position significantly increases the compound's binding affinity to MetAPs compared to analogs lacking this substituent .

Anticancer Activity

In vitro studies have demonstrated that 5-Chloro-2-(1-pyrrolidinyl)-benzonitrile possesses antiproliferative properties against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, possibly mediated through the modulation of specific signaling pathways involved in tumor progression .

Case Studies

Several case studies highlight the efficacy of 5-Chloro-2-(1-pyrrolidinyl)-benzonitrile in different therapeutic contexts:

  • Antiproliferative Effects : A study assessed its effects on lung and breast cancer cell lines, reporting significant reductions in cell viability with IC50 values in the low micromolar range .
  • Anti-inflammatory Properties : Investigations into its anti-inflammatory potential revealed that it could inhibit pro-inflammatory cytokine production, suggesting a dual role in both cancer therapy and inflammatory disease management .
  • Photoprotective Effects : Recent research has explored its use as a photoprotective agent, indicating that it may shield cells from UV-induced damage while exhibiting antioxidant activity .

Data Summary

The following table summarizes key findings related to the biological activity of 5-Chloro-2-(1-pyrrolidinyl)-benzonitrile:

Biological ActivityTarget/AssayObserved EffectIC50 Value (µM)
Enzyme InhibitionMethionine AminopeptidasesInhibition<10
AntiproliferativeLung Cancer CellsReduced Viability5.0
AntiproliferativeBreast Cancer CellsReduced Viability4.7
Anti-inflammatoryCytokine ProductionInhibitionNot specified
PhotoprotectionUV-induced DamageProtective EffectNot specified

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